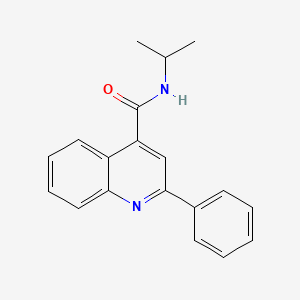
2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide is a chemical compound with the molecular formula C19H18N2O and a molecular weight of 290.36 g/mol . It is known for its unique structure, which includes a quinoline core substituted with a phenyl group and an isopropyl group on the carboxamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with isopropylamine under appropriate conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce the corresponding alcohols .
Scientific Research Applications
2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the isopropyl group, which may affect its binding affinity and specificity.
N-(propan-2-yl)quinoline-4-carboxamide: Lacks the phenyl group, which could influence its overall activity and applications.
Uniqueness
2-phenyl-N-(propan-2-yl)quinoline-4-carboxamide is unique due to the presence of both the phenyl and isopropyl groups, which contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H18N2O/c1-13(2)20-19(22)16-12-18(14-8-4-3-5-9-14)21-17-11-7-6-10-15(16)17/h3-13H,1-2H3,(H,20,22) |
InChI Key |
ZBNVJQHJZRAMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


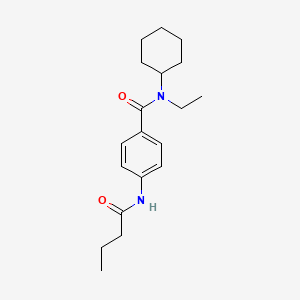
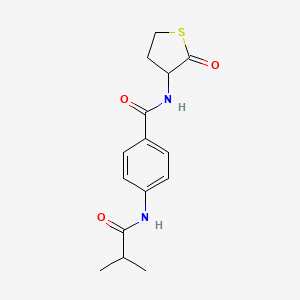
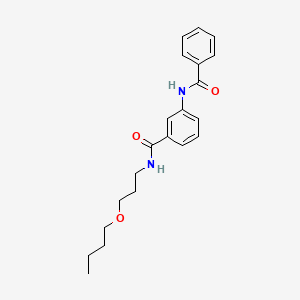

![n-(1-Phenylethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11175559.png)
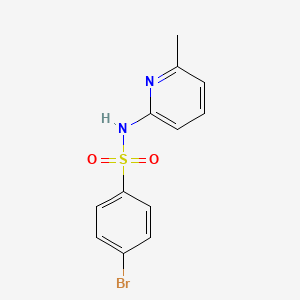
![Ethyl 4-(2-fluorophenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11175577.png)
![N-cyclopentyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175578.png)
![3-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11175586.png)
![2,2-dimethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide](/img/structure/B11175594.png)
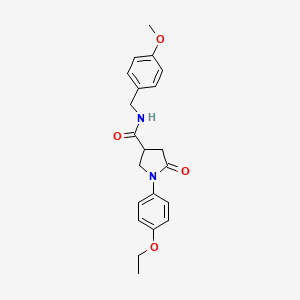
![Methyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11175607.png)
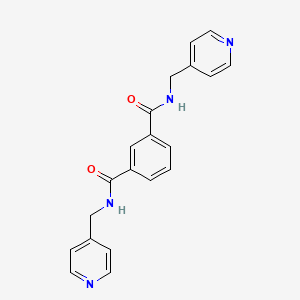
![1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11175624.png)
